2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Overview
Description
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide is an organic compound with the molecular formula C16H18ClN3O and a molecular weight of 303.79 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a cyclopentyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-cyclopentyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroacetamide to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively, to yield different oxidation states or reduced forms.
Scientific Research Applications
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide can be compared with other pyrazole derivatives, such as:
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
5-Amino-pyrazoles: These compounds are known for their potent biological activities and are used in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-(5-cyclopentyl-2-phenylpyrazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-11-16(21)18-15-10-14(12-6-4-5-7-12)19-20(15)13-8-2-1-3-9-13/h1-3,8-10,12H,4-7,11H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFHEBMRUAQICK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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